1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene

Catalog No.
S8419858
CAS No.
M.F
C8H6Br2F2
M. Wt
299.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene

Product Name

1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene

IUPAC Name

1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene

Molecular Formula

C8H6Br2F2

Molecular Weight

299.94 g/mol

InChI

InChI=1S/C8H6Br2F2/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3,8H,4H2

InChI Key

WZMMEBJQPPDAQJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)CBr)C(F)F

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)C(F)F

1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, with the chemical formula C₈H₆Br₂F₂ and CAS number 1261791-24-5, is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. This compound features a bromo group at the first position, a bromomethyl group at the second position, and a difluoromethyl group at the third position of the benzene ring. Its molecular weight is approximately 299.94 g/mol, and it has a density of about 1.8 g/cm³ .

The reactivity of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene can be attributed to its halogen substituents, which can participate in various nucleophilic substitution reactions. The bromine atoms can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of new compounds. Additionally, the difluoromethyl group can influence the electronic properties of the molecule, affecting reactivity in electrophilic aromatic substitutions.

While specific biological activities of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological activities. For instance, halogenated aromatic compounds are known for their potential antimicrobial and antifungal properties. Further studies would be necessary to elucidate any specific biological effects associated with this compound.

Synthesis of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: Starting from 1-bromo-3-difluoromethylbenzene, bromomethylation can be performed using formaldehyde and hydrobromic acid.
  • Halogenation: Direct halogenation of suitable precursors can also yield this compound.
  • Multi-step Synthesis: Utilizing intermediates such as difluoromethylated benzyl bromides may provide a pathway to synthesize this compound through multiple steps.

1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene has potential applications in:

  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Given its structure, it may be explored for developing pharmaceuticals or agrochemicals.
  • Material Science: Its unique properties might find applications in materials science for creating novel polymers or coatings.

Interaction studies involving 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene would focus on its behavior in various chemical environments and its interactions with biological systems. Investigations could include:

  • Binding Affinity Studies: Assessing how this compound interacts with specific biological targets.
  • Toxicological Assessments: Evaluating its safety profile and potential toxic effects on living organisms.

Several compounds share structural similarities with 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaSimilarity
1-Bromo-3-(bromomethyl)benzene823-78-9C₇H₇Br₂0.93
1-Bromo-4-(bromomethyl)benzene589-15-1C₇H₇Br₂0.93
1-Bromo-2,3-bis(bromomethyl)benzene127168-82-5C₈H₇Br₃0.90
1-Bromo-4-(bromomethyl)-2-methylbenzene27561-51-9C₈H₉Br₂0.90
2-Bromo-4-(bromomethyl)-1-methylbenzene259231-26-0C₈H₉Br₂0.90

These compounds are unique due to variations in their substituent positions and types (e.g., differing numbers of bromine atoms). The presence of difluoromethyl groups in 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene distinguishes it from others, potentially affecting its reactivity and biological interactions.

Electrophilic Aromatic Substitution Strategies for Brominated Intermediates

Electrophilic bromination forms the cornerstone of synthesizing brominated benzene derivatives. For 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, bromination typically proceeds via a two-step mechanism involving the generation of a bromonium ion (Br⁺) using Lewis acid catalysts such as FeBr₃. The reaction mechanism involves:

  • Electrophile formation: Br₂ reacts with FeBr₃ to generate Br⁺ and FeBr₄⁻.
  • Arenium ion intermediate: Br⁺ attacks the benzene ring, forming a resonance-stabilized carbocation.
  • Deprotonation: A base abstracts a proton, restoring aromaticity and yielding the brominated product.

Critical parameters include temperature (25–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric control to prevent over-bromination. For example, bromination of 2-(bromomethyl)-3-(difluoromethyl)benzene at 40°C in CH₂Cl₂ with 1.1 equiv Br₂ achieves 78% yield.

Table 1: Bromination Reaction Conditions and Yields

SubstrateCatalystTemp (°C)SolventYield (%)
2-(Bromomethyl)-3-(difluoromethyl)benzeneFeBr₃40CH₂Cl₂78
3-(Difluoromethyl)tolueneAlBr₃60CCl₄65

Bromomethylation Techniques Using Formaldehyde Derivatives

Bromomethylation introduces the -CH₂Br group regioselectively. A proven method involves the reaction of formaldehyde (HCHO) with HBr in acetic acid, generating in situ bromomethylating agents. For 3-(difluoromethyl)benzene derivatives, this reaction proceeds under mild conditions (70°C, 6 h) to yield 2-(bromomethyl)-3-(difluoromethyl)bromobenzene with >90% selectivity.

Key advantages:

  • High selectivity: Mono-bromomethylation dominates due to the deactivating effect of the first -CH₂Br group.
  • Scalability: Reactions are conducted in open vessels without inert atmospheres, simplifying industrial production.

Table 2: Bromomethylation Optimization Parameters

ParameterOptimal ValueEffect on Yield
HBr concentration48% aq.Maximizes CH₂Br formation
Reaction time6 hPrevents over-substitution
Temperature70°CBalances kinetics and selectivity

Regioselective Difluoromethyl Group Introduction via Radical Pathways

The difluoromethyl (-CF₂H) group is introduced via radical-mediated pathways to avoid side reactions associated with ionic mechanisms. Photocatalytic methods using NaSO₂CF₂H and Eosin Y under blue LED irradiation (450 nm) enable regioselective C–H difluoromethylation. For brominated substrates, the stability of the benzyl radical intermediate dictates selectivity, favoring positions ortho to electron-withdrawing groups (e.g., -Br).

Mechanistic steps:

  • Radical generation: NaSO₂CF₂H donates an electron to photoexcited Eosin Y*, producing CF₂H·.
  • Radical addition: CF₂H· adds to the aromatic ring, forming a cyclohexadienyl radical.
  • Aromatization: Oxidation by O₂ regenerates aromaticity, yielding the difluoromethylated product.

Table 3: Radical Difluoromethylation Efficiency

SubstrateCatalystLight SourceYield (%)
1-Bromo-3-(bromomethyl)benzeneEosin YBlue LED85
2-Bromo-4-methylbenzeneRu(bpy)₃²⁺White LED72

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

299.87838 g/mol

Monoisotopic Mass

297.88043 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-01-05

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